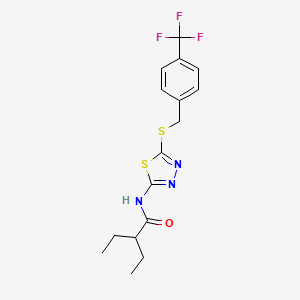

2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3OS2/c1-3-11(4-2)13(23)20-14-21-22-15(25-14)24-9-10-5-7-12(8-6-10)16(17,18)19/h5-8,11H,3-4,9H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYOUBRVUGJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a derivative of the 1,3,4-thiadiazole class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties through a review of recent research findings.

Structure and Properties

The compound's structure features a thiadiazole ring linked to an ethyl and butanamide chain with a trifluoromethylbenzyl substituent. The presence of these functional groups is believed to enhance its biological activity.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide | E. coli | 32 µg/mL |

| 2-Ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide | S. aureus | 16 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For instance, a series of related compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide | HeLa | 0.95 |

| Sorafenib (reference drug) | HeLa | 7.91 |

In vitro studies have shown that derivatives with substitutions on the thiadiazole ring significantly enhance anticancer activity compared to standard treatments .

Anti-inflammatory Activity

Recent studies have also indicated that thiadiazole derivatives possess anti-inflammatory properties. The compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria. The results showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Mechanism

In a detailed investigation into the anticancer mechanisms of thiadiazole derivatives, flow cytometry revealed that treated HeLa cells underwent significant apoptosis compared to untreated controls. The study highlighted the role of the thiadiazole ring in enhancing binding affinity to cellular targets involved in cancer progression .

Scientific Research Applications

2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound with a unique molecular structure, holding potential in various scientific fields. The compound is characterized by trifluoromethyl and thiadiazolyl moieties, which are often associated with biological activity and chemical reactivity.

Molecular Structure and Properties

The molecular formula of 2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is and its molecular weight is approximately 389.46 g/mol. Key physical and chemical properties can be found in PubChem.

Synthesis

The synthesis of 2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of appropriate precursors, requiring careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Potential Applications

2-Ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has potential applications in:

- Pharmaceutical research

- Agrochemical development

- Material science

Further research is needed to fully explore these applications and assess efficacy and safety profiles in relevant fields.

Role of Trifluoromethyl Group

The trifluoromethyl group (CF3) is of particular interest in drug design due to its ability to enhance the biological activity of molecules [1, 2, 5]. Incorporating a trifluoromethyl group into a molecule can modify its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical for drug efficacy.

Thiadiazole Derivatives as Anticancer Agents

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing substituent effects on biological activity and physicochemical properties:

Substituent Effects on Activity

- Trifluoromethyl (CF₃): Present in the target compound and compound P2 , this group increases lipophilicity and resistance to oxidative metabolism, improving bioavailability .

- Benzylthio vs.

- Halogenated Aryl Groups: Bromine (in ) and chlorine (in P2 ) improve halogen bonding with biological targets, increasing potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.